![molecular formula C21H23N5O B14971591 N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2-phenylacetamide](/img/structure/B14971591.png)
N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2-phenylacetamide
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Overview
Description
N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2-phenylacetamide is a complex organic compound with a unique structure that includes both pyrimidine and phenylacetamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2-phenylacetamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core is synthesized by reacting ethylamine with 2,4,6-trichloropyrimidine under controlled conditions.
Amination: The intermediate product is then subjected to amination with 4-aminophenylamine to form the desired pyrimidine derivative.
Acylation: Finally, the pyrimidine derivative is acylated with phenylacetyl chloride to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2-phenylacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in cancer research.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2-phenylacetamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}phenyl)-4-iodobenzamide
- N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)-2-methylpropanamide
Uniqueness
N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2-phenylacetamide is unique due to its specific combination of pyrimidine and phenylacetamide moieties, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various applications.
Properties
Molecular Formula |
C21H23N5O |
---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
N-[4-[[4-(ethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]-2-phenylacetamide |
InChI |
InChI=1S/C21H23N5O/c1-3-22-19-13-15(2)23-21(26-19)25-18-11-9-17(10-12-18)24-20(27)14-16-7-5-4-6-8-16/h4-13H,3,14H2,1-2H3,(H,24,27)(H2,22,23,25,26) |
InChI Key |
WLUUYRNAGFATFN-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC(=NC(=C1)C)NC2=CC=C(C=C2)NC(=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
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